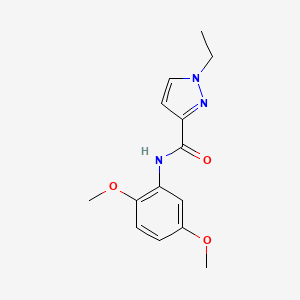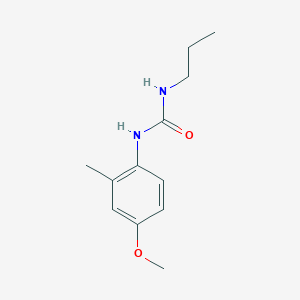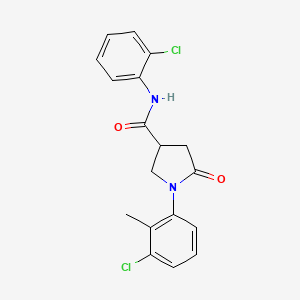
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as Dimebon, is a synthetic compound that belongs to the class of antihistamines. It was initially developed as a medication for the treatment of allergies, but recent studies have shown that it possesses neuroprotective properties that make it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
The exact mechanism of action of Dimebon is not fully understood. However, it is believed to work by inhibiting the formation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Dimebon has also been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine, which are important for cognitive function.
Biochemical and Physiological Effects:
Dimebon has been shown to have a number of biochemical and physiological effects. It has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis (cell death) in animal models of neurodegenerative diseases. Dimebon has also been shown to improve synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimebon in lab experiments is its ability to improve cognitive function and memory in animal models of neurodegenerative diseases. This makes it a useful tool for studying the underlying mechanisms of these diseases. However, one limitation of using Dimebon is its relatively low potency, which may require higher doses to achieve therapeutic effects.
Orientations Futures
There are several future directions for research on Dimebon. One area of interest is the development of more potent analogs of Dimebon that can be used at lower doses. Another area of interest is the use of Dimebon in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of Dimebon and its potential use in other neurological disorders.
Méthodes De Synthèse
Dimebon is synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-ethylideneacetoacetate. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole compound with a carboxylic acid derivative to form Dimebon.
Applications De Recherche Scientifique
Dimebon has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. It has been shown to improve cognitive function and memory in animal models of these diseases. Dimebon has also been studied for its potential use in the treatment of other neurological disorders such as Parkinson's disease and amyotrophic lateral sclerosis (ALS).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-17-8-7-11(16-17)14(18)15-12-9-10(19-2)5-6-13(12)20-3/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQVNTXKIRZCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1-ethyl-6-methylpyridin-2(1H)-one](/img/structure/B5417387.png)
![8-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417401.png)
![ethyl 5-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5417409.png)
![N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)vinyl]benzamide](/img/structure/B5417421.png)
![6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5417423.png)

![N-(4-methylphenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5417432.png)
![[4-(3-fluorobenzyl)-1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B5417441.png)
![6-tert-butyl-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417449.png)
![N-cyclopropyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5417468.png)
![2-chloro-4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5417479.png)
![3-{2-[(5-hydroxypentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5417482.png)
![3-isoxazolidin-2-yl-N-[1-(3-methylpyridin-2-yl)ethyl]propanamide](/img/structure/B5417485.png)